molecular formula C8H12O3 B6181563 3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2613382-12-8

3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6181563
CAS RN: 2613382-12-8
M. Wt: 156.2
InChI Key:
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Description

“3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2613382-12-8 . It has a molecular weight of 156.18 and its IUPAC name is 3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid . It is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O3/c1-11-5-7-2-8(3-7,4-7)6(9)10/h2-5H2,1H3,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.18 . It is usually in powder form .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the growing interest in bicyclo[1.1.1]pentane compounds in drug discovery research , it’s likely that there will be further studies on “3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” and similar compounds. These studies could provide more information on the synthesis, chemical reactions, mechanism of action, and potential applications of these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through a multi-step process involving the protection of a bicyclic ketone intermediate, followed by carboxylation and deprotection.", "Starting Materials": [ "Cyclopropane", "Methanol", "Sodium hydride", "Bromine", "Sodium borohydride", "Sodium cyanoborohydride", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Ethanol", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Cyclopropane is reacted with methanol and sodium hydride to form 1-methoxycyclopropane.", "Step 2: 1-methoxycyclopropane is brominated to form 1-bromo-3-methoxycyclopropane.", "Step 3: 1-bromo-3-methoxycyclopropane is reacted with sodium borohydride to form 3-methoxycyclopropanol.", "Step 4: 3-methoxycyclopropanol is oxidized with sodium cyanoborohydride to form 3-(methoxymethyl)cyclopropanone.", "Step 5: 3-(methoxymethyl)cyclopropanone is protected with diethyl ether and acetic acid to form 3-(methoxymethyl)bicyclo[1.1.1]pentan-1-ol.", "Step 6: 3-(methoxymethyl)bicyclo[1.1.1]pentan-1-ol is carboxylated with carbon dioxide in the presence of sulfuric acid to form 3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.", "Step 7: 3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is deprotected with hydrochloric acid and sodium bicarbonate to yield the final product." ] }

CAS RN

2613382-12-8

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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